molecular formula C7H4FNO3 B2799996 5-Fluoro-6-formylpyridine-3-carboxylic acid CAS No. 1289211-53-5

5-Fluoro-6-formylpyridine-3-carboxylic acid

Cat. No.: B2799996
CAS No.: 1289211-53-5
M. Wt: 169.111
InChI Key: WOZHKOVBRNWULD-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 6-formylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-formylpyridine-3-carboxylic acid
  • 6-Fluoro-5-formylpyridine-3-carboxylic acid
  • 5-Fluoro-6-methylpyridine-3-carboxylic acid

Uniqueness

5-Fluoro-6-formylpyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

5-fluoro-6-formylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHKOVBRNWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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